molecular formula C11H16BBrN2O2 B3032515 2-Amino-3-bromo-pyridine-5-boronic acid pinacol ester CAS No. 2096331-63-2

2-Amino-3-bromo-pyridine-5-boronic acid pinacol ester

Cat. No. B3032515
CAS RN: 2096331-63-2
M. Wt: 298.97
InChI Key: QYUWTRUUTANJOK-UHFFFAOYSA-N
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Description

Boronic acid pinacol esters are commonly used in organic synthesis, and they’re known for their stability and reactivity . They’re often used as building blocks in various chemical reactions .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a well-studied reaction . It’s often carried out using a radical approach, which allows for various transformations .


Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters generally consists of a boron atom connected to an organic group and two pinacol groups . The exact structure would depend on the specific compound.


Chemical Reactions Analysis

Boronic acid pinacol esters are involved in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction .


Physical And Chemical Properties Analysis

Boronic acid pinacol esters are usually solid at room temperature . Their exact physical and chemical properties (like melting point, solubility, etc.) would depend on the specific compound.

Scientific Research Applications

Organic Synthesis and Building Blocks

Catalysis and Hydromethylation

Asymmetric Synthesis and Enantioenriched Compounds

Medicinal Chemistry and Drug Development

Materials Science and Functional Materials

Coordination Chemistry and Metal Complexes

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-bromo-pyridine-5-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the broad application of SM coupling .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties contribute to its rapid transmetalation with palladium (II) complexes , which may impact its bioavailability.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, to which the compound belongs, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

Boronic acid pinacol esters can be hazardous. They may cause eye irritation and may be harmful if swallowed . Proper safety measures should be taken when handling these compounds .

Future Directions

The use of boronic acid pinacol esters in organic synthesis is a well-established field with many applications . Future research may focus on developing new reactions involving these compounds, or improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BBrN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUWTRUUTANJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150374
Record name 2-Pyridinamine, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-pyridine-5-boronic acid pinacol ester

CAS RN

2096331-63-2
Record name 2-Pyridinamine, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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